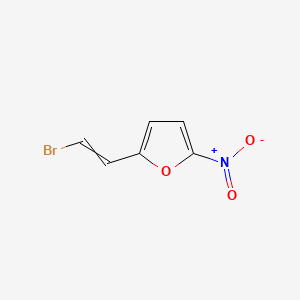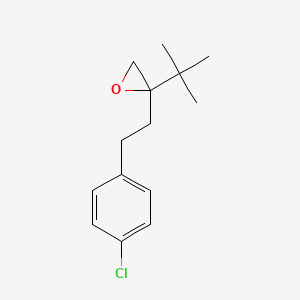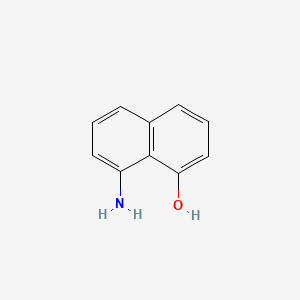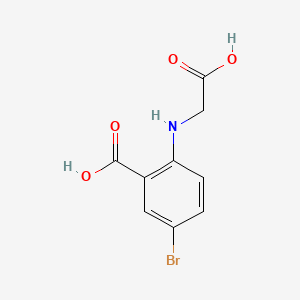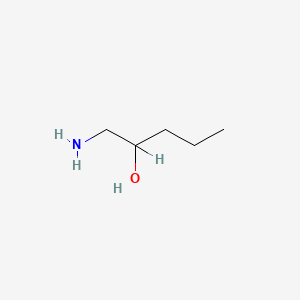![molecular formula C12H22O2 B1266469 [1,1'-Bicyclohexyl]-4,4'-diol CAS No. 20601-38-1](/img/structure/B1266469.png)
[1,1'-Bicyclohexyl]-4,4'-diol
Overview
Description
[1,1'-Bicyclohexyl]-4,4'-diol, commonly referred to as BHD, is an organic compound that has been the subject of much scientific research in recent years. It is a cyclic alcohol, meaning it contains two hydroxyl groups, and is a component of many natural and synthetic compounds. BHD has been found to be a potent antioxidant and anti-inflammatory agent, and has been studied for its potential therapeutic applications.
Scientific Research Applications
Catalysis and Organic Synthesis :
- [1,1'-Bicyclohexyl]-4,4'-diol has been used in the synthesis of germanes with alkylenedioxy substituents, showing various coordination patterns from tetra- to hexacoordination (Klüfers & Vogler, 2007).
- It has also been involved in the formation of cyclic selenites, with applications in carbohydrate chemistry (Klüfers & Reichvilser, 2008).
- The compound has been used in Ti-catalyzed reactions to produce tricyclo[7.4.0.03,8]trideca-4,12-diene-2-yl derivatives, highlighting its role in complex organic reactions (Aouf, Abed, Giorgi & Santelli, 2008).
Molecular Recognition :
- This compound has been studied for its molecular recognition properties, particularly in the context of hydrogen-bonded complexes with a multidentate polyhydroxy macrocycle (Kikuchi, Kato, Tanaka, Toi & Aoyama, 1991).
Pharmaceutical and Medicinal Chemistry :
- Its stereoisomers have been studied in the context of muscarinic receptor inhibition, showing varied affinity based on their stereochemical configurations (Barbier, Renzetti, Turbanti, Di Bugno, Fornai, Vaglini, Maggio & Corsini, 1995).
- The absolute configurations of the stereoisomers of [2-(1-diethylaminopropyl)] 1-hydroxy-1,1'-bicyclohexyl-2-carboxylate, a muscarinic antagonist, were established, indicating the compound's potential in drug design (Bugno, Colombani, Dapporto, Garzelli, Giorgi, Paoli, Subissi & Turbanti, 1997).
Nanotechnology and Advanced Materials :
- The compound has been used in the introduction of a novel nanosized N-sulfonated Brönsted acidic catalyst, promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions (Goli-Jolodar, Shirini & Seddighi, 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(4-hydroxycyclohexyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h9-14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXNOAWIRQFYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2CCC(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174616 | |
| Record name | (1,1'-Bicyclohexyl)-4,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20601-38-1 | |
| Record name | [1,1′-Bicyclohexyl]-4,4′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20601-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Bicyclohexyl)-4,4'-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020601381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Bicyclohexyl)-4,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-bicyclohexyl]-4,4'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Q1: The research paper mentions designing diamine monomers to improve the optical properties of polyimides. How does incorporating [1,1'-Bicyclohexyl]-4,4'-diol into the diamine structure contribute to this goal?
A1: While the provided research abstract [] focuses on fluorine-containing diamine monomers and doesn't directly involve this compound, we can infer potential benefits based on its structure. This compound, with its bulky, non-planar bicyclohexyl structure, could disrupt the packing regularity of polymer chains when incorporated into a diamine monomer for polyimide synthesis. This disruption can hinder the formation of closely packed charge-transfer complexes (CTCs) between polymer chains, which are often responsible for color formation and reduced transparency in polyimides.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

